molecular formula C12H16N2O3 B4943044 N-(4-ethoxyphenyl)-N'-ethylethanediamide

N-(4-ethoxyphenyl)-N'-ethylethanediamide

Cat. No. B4943044
M. Wt: 236.27 g/mol
InChI Key: AQYYAFVZBTXXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-ethylethanediamide, commonly known as EEED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEED is a derivative of ethylenediamine and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of EEED is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. EEED has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, EEED has been shown to inhibit the activity of several protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
EEED has several biochemical and physiological effects that make it an attractive candidate for scientific research. EEED has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, EEED has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications.

Advantages and Limitations for Lab Experiments

EEED has several advantages and limitations for use in lab experiments. One of the main advantages of EEED is its potent antitumor activity, which makes it an attractive candidate for cancer research. Additionally, EEED has been shown to have anti-inflammatory and analgesic properties, which could be useful in the development of new pain relief medications. However, one of the main limitations of EEED is its complex synthesis method, which requires careful attention to detail and precise control of reaction conditions.

Future Directions

There are several future directions for research on EEED. One potential direction is the development of new cancer therapies based on the antitumor activity of EEED. Additionally, further research is needed to fully understand the mechanism of action of EEED and its potential applications in the development of new pain relief medications. Finally, more research is needed to optimize the synthesis method of EEED and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

EEED is synthesized through a multistep process that involves the reaction of ethylenediamine with 4-ethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then treated with ethyl iodide to yield EEED. The synthesis of EEED is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

EEED has several potential applications in scientific research. One of the most promising applications of EEED is in the field of cancer research. EEED has been shown to have potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, EEED has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYYAFVZBTXXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-N'-ethylethanediamide

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